2-(2-Methyl-6-nitrophenyl)acetaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2-(2-methyl-6-nitrophenyl)acetaldehyde |
InChI |
InChI=1S/C9H9NO3/c1-7-3-2-4-9(10(12)13)8(7)5-6-11/h2-4,6H,5H2,1H3 |
InChI Key |
FKAASAHOSUQERJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])CC=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Methyl 6 Nitrophenyl Acetaldehyde and Analogues
Established Synthetic Routes and Precursor Chemistry
The synthesis of specifically substituted nitroaromatic compounds like 2-(2-Methyl-6-nitrophenyl)acetaldehyde often relies on classical organic chemistry reactions, including the strategic introduction of a nitro group and the manipulation of functional groups from readily available precursors.
Direct Nitration Strategies for Phenylacetaldehydes
The direct nitration of phenylacetaldehyde (B1677652) to achieve a specific substitution pattern, such as in this compound, presents significant chemical challenges. The phenylacetaldehyde molecule contains two main reactive sites: the aromatic ring and the aldehyde functional group. The aldehyde group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles, like the nitronium ion (NO₂⁺), primarily to the meta-position.
Furthermore, the conditions required for nitration (typically strong acids like nitric acid and sulfuric acid) are harsh and can lead to unwanted side reactions. The aldehyde group is susceptible to oxidation under these strongly acidic and oxidative conditions, potentially converting it into a carboxylic acid. Another potential issue is ipso-nitration, where the nitronium ion attacks a carbon atom already bearing a substituent, which can lead to the displacement of that substituent. In the case of phenylacetaldehydes, this could potentially lead to the loss of the acetaldehyde (B116499) group itself, being replaced by the nitro group. echemi.com These factors make direct nitration a less viable or efficient route for the regioselective synthesis of nitro-substituted phenylacetaldehydes.
Functional Group Interconversions from Related Nitroaromatic Precursors (e.g., Nitroacetic Acids, Nitrobenzaldehydes)
A more controlled and common approach involves the synthesis of the target molecule through functional group interconversion (FGI) from precursors that already contain the desired nitroaromatic core. ub.edufiveable.mevanderbilt.eduorganic-chemistry.org This strategy avoids the challenges of direct nitration on a sensitive substrate.
From Nitroacetic Acids: One plausible route starts with 2-(2-methyl-6-nitrophenyl)acetic acid. This precursor already possesses the correct substitution on the aromatic ring. The challenge then becomes the selective reduction of the carboxylic acid to the corresponding aldehyde.
Common reagents for this conversion include:
Thionyl chloride (SOCl₂) followed by a reducing agent: The carboxylic acid can be converted to an acid chloride, which is more reactive. The acid chloride can then be reduced to the aldehyde using specific reducing agents like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) in a reaction known as the Rosenmund reduction (using H₂ and a poisoned palladium catalyst) or with other hydride reagents.
DIBAL-H (Diisobutylaluminium hydride): This reagent is known for the partial reduction of esters and lactones to aldehydes. vanderbilt.edu The carboxylic acid could first be converted to an ester, which is then reduced with DIBAL-H at low temperatures to prevent further reduction to the alcohol.
From Nitrobenzaldehydes: Another strategy begins with a substituted benzaldehyde, such as 2-methyl-6-nitrobenzaldehyde (B11629). The task here is to extend the carbon chain by one carbon to form the acetaldehyde moiety.
Methods for this one-carbon homologation include:
Wittig Reaction: A reaction with an appropriate phosphonium ylide, such as methoxymethyltriphenylphosphonium chloride, can convert the benzaldehyde into an enol ether. Subsequent hydrolysis of the enol ether under acidic conditions yields the desired phenylacetaldehyde derivative. youtube.com
Darzens Condensation: The reaction of the benzaldehyde with an α-haloester in the presence of a base can form an α,β-epoxy ester (a glycidic ester). Saponification followed by decarboxylation of the glycidic acid yields the aldehyde. wikipedia.org
The following table summarizes these FGI approaches:
| Precursor | Intermediate | Reagents | Final Product |
| 2-(2-Methyl-6-nitrophenyl)acetic acid | 2-(2-Methyl-6-nitrophenyl)acetyl chloride | 1. SOCl₂ or (COCl)₂ 2. H₂, Pd/BaSO₄ (Rosenmund) | This compound |
| 2-Methyl-6-nitrobenzaldehyde | Methyl styryl ether derivative | 1. Ph₃P=CHOCH₃ (Wittig reagent) 2. H₃O⁺ | This compound |
| 2-Methyl-6-nitrobenzaldehyde | Glycidic ester | 1. ClCH₂CO₂Et, NaOEt (Darzens) 2. NaOH, H₂O 3. H₃O⁺, heat | This compound |
Advanced Synthetic Approaches to Aryl Acetaldehydes
Modern synthetic chemistry seeks to develop more efficient, safer, and environmentally benign methods. These include biocatalytic transformations and streamlined one-pot protocols.
Chemoenzymatic and Biocatalytic Transformations for α-Aryl Aldehyde Synthesis
Biocatalysis and chemoenzymatic methods are emerging as powerful tools for synthesizing complex molecules under mild conditions. mdpi.com For the synthesis of α-aryl aldehydes, a notable approach utilizes a chemoenzymatic platform involving styrene (B11656) oxide isomerase (SOI). nih.govnih.govacs.orgacs.org
This process involves:
Epoxide Formation: Aryl epoxides (styrene oxides) are synthesized chemically from readily available aryl carbonyl compounds. This can be achieved via reactions like the Corey-Chaykovsky reaction or through bromination of acetophenones followed by reductive epoxidation. acs.org
Enzymatic Isomerization: The aryl epoxide is then exposed to the enzyme styrene oxide isomerase (SOI). The enzyme catalyzes a Meinwald rearrangement, a stereospecific 1,2-hydride shift, to convert the epoxide into the corresponding α-aryl aldehyde. acs.orgacs.org
A key advantage of this method is that the often unstable α-aryl aldehyde is generated in situ. It can then be immediately used in a subsequent reaction, often within the same pot and catalyzed by another enzyme, forming a multi-enzyme cascade. nih.gov This avoids the isolation of the potentially reactive and unstable aldehyde intermediate. nih.govnih.gov
One-Pot Synthetic Protocols for Structural Analogues and Reduced Hazard Profiles
One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and safety. ichem.md They reduce solvent waste, save time, and minimize handling of potentially hazardous intermediates.
While a specific one-pot synthesis for this compound is not prominently documented, protocols for synthesizing structural analogues like polysubstituted isoflavanes from phenylacetaldehyde dimethyl acetals and salicylaldehydes have been developed. thieme-connect.com Similarly, one-pot methods exist for converting phenols and anilines into various aldehydes and ketones, demonstrating the versatility of this approach for accessing diverse carbonyl compounds. nih.gov Such strategies often involve a cascade of reactions, such as condensations, cycloadditions, or cross-couplings, to rapidly build molecular complexity from simple starting materials. researchgate.netresearchgate.net
Regioselective Synthesis of Substituted Phenylacetaldehydes
The synthesis of a specific isomer like this compound hinges on achieving high regioselectivity—the ability to control the position of functional groups on the aromatic ring. Achieving this control is a central theme in organic synthesis.
Strategies for regioselective synthesis include:
Use of Directing Groups: Starting with a monosubstituted or disubstituted benzene (B151609) ring where the existing substituents direct incoming groups to the desired positions. For the target molecule, one might start with o-xylene or a related compound and perform a directed nitration.
Catalytic Methods: Modern catalysis offers powerful tools for regioselective functionalization. For instance, palladium-catalyzed cross-coupling reactions can be used to construct substituted biaryl amides with high regioselectivity. nih.gov While not directly applicable to the target aldehyde, these principles guide the development of new selective reactions.
Metalloradical Cyclization: Cobalt-based metalloradical catalysis has been used for the regioselective synthesis of polysubstituted furans from alkynes and diazocarbonyls, showcasing how catalysis can control the formation of specific isomers in complex reactions. nih.gov
Principles of Green Chemistry in the Preparation of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign by incorporating these principles at various stages.
Atom Economy and Waste Reduction:
Traditional nitration methods often employ a mixture of concentrated nitric and sulfuric acids, generating significant amounts of acidic waste. Greener alternatives focus on the use of solid acid catalysts or milder nitrating agents. For instance, the use of clay-supported metal nitrates or zeolites can facilitate nitration with reduced acid waste. researchgate.net
Use of Safer Solvents and Auxiliaries:
Many organic reactions are carried out in volatile and often toxic organic solvents. The replacement of these solvents with greener alternatives is a key aspect of green chemistry. For the nitration step, solvent-free conditions or the use of ionic liquids can be explored. tandfonline.com In the benzylic oxidation step, photochemical methods can be employed using water as a solvent, which is a highly desirable green solvent.
Energy Efficiency:
Photochemical reactions, which can be powered by sunlight or energy-efficient light sources like LEDs, offer a green alternative to thermally driven reactions that require significant energy input. rsc.org The photocatalytic oxidation of the benzylic methyl group to an aldehyde using air as the oxidant is a prime example of an energy-efficient and sustainable method. rsc.orgorganic-chemistry.org
Catalysis:
The use of catalysts is inherently green as they can increase reaction efficiency and reduce waste. In the context of this synthesis, photocatalysts like Eosin Y or thioxanthenone can be used for the aerobic oxidation of the corresponding benzyl alcohol to the aldehyde. rsc.orgorganic-chemistry.org These organic dyes are often cheaper and less toxic than heavy metal-based catalysts.
The following table summarizes the application of green chemistry principles to the proposed synthetic steps:
| Synthetic Step | Traditional Method | Green Chemistry Approach | Green Principle(s) Addressed |
| Nitration | Concentrated H₂SO₄/HNO₃ | Solid acid catalysts (e.g., zeolites), clay-supported nitrates. researchgate.nettandfonline.com | Prevention of waste, use of catalysts. |
| Benzylic Oxidation | Stoichiometric heavy metal oxidants (e.g., CrO₃) | Photocatalytic oxidation with air as the oxidant and water as the solvent. rsc.orgorganic-chemistry.org | Use of renewable feedstocks (air), safer solvents, energy efficiency. |
Mechanistic Investigations of this compound Synthesis Pathways
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and improving yields and selectivity. The key transformations in the synthesis of this compound involve electrophilic aromatic substitution and benzylic oxidation, each with well-studied mechanisms.
Mechanism of Nitration:
The nitration of an aromatic ring is a classic example of an electrophilic aromatic substitution reaction. In the traditional method using a mixture of nitric and sulfuric acids, the reaction proceeds through the following steps:
Formation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Electrophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The position of the attack is directed by the substituents already present on the ring. For a substituted toluene, the methyl group is an ortho, para-director.
Deprotonation: A weak base, typically water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.
Mechanism of Benzylic Oxidation:
The oxidation of the benzylic methyl group to an aldehyde can proceed through different mechanisms depending on the chosen reagents and conditions.
Free-Radical Halogenation followed by Nucleophilic Substitution: The reaction of a substituted toluene with N-bromosuccinimide (NBS) in the presence of a radical initiator proceeds via a free-radical chain mechanism to form a benzyl bromide. This can then undergo nucleophilic substitution and subsequent oxidation to the aldehyde.
Photocatalytic Aerobic Oxidation: This green chemistry approach involves the use of a photocatalyst, visible light, and molecular oxygen. organic-chemistry.org The proposed mechanism generally involves the following steps:
The photocatalyst (e.g., Eosin Y) absorbs light and is excited to a higher energy state.
The excited photocatalyst can then abstract a hydrogen atom from the benzylic position of the alcohol precursor, generating a benzyl radical.
This benzyl radical reacts with molecular oxygen (O₂) to form a peroxy radical.
Subsequent steps involving electron transfer and radical recombination lead to the formation of the aldehyde and regeneration of the photocatalyst. mdpi.com
The following table provides a simplified comparison of the key mechanistic features:
| Reaction | Key Intermediate | Driving Force | Key Features |
| Electrophilic Nitration | Sigma Complex (Arenium Ion) | Formation of a stable aromatic ring | Involves a strong electrophile; substituent effects determine regioselectivity. |
| Photocatalytic Benzylic Oxidation | Benzyl Radical, Peroxy Radical | Absorption of light by a photocatalyst | Utilizes ambient oxygen as the oxidant; proceeds under mild conditions. rsc.orgorganic-chemistry.org |
Chemical Reactivity and Transformation Pathways of 2 2 Methyl 6 Nitrophenyl Acetaldehyde
Aldehyde Group Reactivity
The aldehyde group (-CHO) is characterized by a polar carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. schoolwires.net This inherent reactivity is the basis for numerous addition and condensation reactions. The rate of these reactions is significantly influenced by the electronic nature of the aromatic ring; the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophiles. masterorganicchemistry.com
Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.com The process involves the attack of a nucleophile on the carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral intermediate. libretexts.org Subsequent protonation of the resulting alkoxide yields the final addition product. libretexts.org
Imine Formation: In the presence of primary amines, 2-(2-methyl-6-nitrophenyl)acetaldehyde undergoes a nucleophilic addition-elimination reaction to form imines (or Schiff bases). The reaction is typically catalyzed by acid and involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond.
Acetal Formation: With alcohols, under acidic catalysis, the aldehyde group is converted to an acetal. This reaction proceeds stepwise through a hemiacetal intermediate, which is generally unstable. libretexts.org The reaction with a diol, such as ethylene (B1197577) glycol, results in the formation of a stable cyclic acetal, a common strategy for protecting the aldehyde group during other chemical transformations.
| Reaction Type | Nucleophile | Product Class | General Conditions |
| Imine Formation | Primary Amine (R-NH₂) | Imine | Acid Catalyst |
| Acetal Formation | Alcohol (R-OH) | Acetal | Acid Catalyst, Water Removal |
| Cyanohydrin Formation | Cyanide (CN⁻) | Cyanohydrin | Base Promoted |
Condensation reactions involve the joining of two molecules, often with the elimination of a small molecule like water.
Aldol (B89426) Condensation: this compound lacks alpha-hydrogens on the carbon atom adjacent to the carbonyl group, so it cannot enolize and act as the nucleophilic partner in a self-condensation reaction. However, it can readily act as the electrophilic partner in crossed or directed aldol condensations. coleparmer.com When reacted with an enolizable ketone or aldehyde in the presence of a base, it forms a β-hydroxy aldehyde, which can subsequently dehydrate to yield an α,β-unsaturated carbonyl compound. coleparmer.com
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate), typically catalyzed by a weak base like piperidine (B6355638) or boric acid. researchgate.netresearchgate.netmdpi.com The reaction is a cornerstone for carbon-carbon bond formation and leads to α,β-unsaturated products after decarboxylation or other subsequent steps.
| Condensation Reaction | Reactant | Catalyst | Product Type |
| Crossed Aldol | Enolizable Aldehyde/Ketone | Base (e.g., NaOH) | α,β-Unsaturated Carbonyl |
| Knoevenagel | Active Methylene Compound | Weak Base (e.g., Piperidine) | Substituted Alkene |
The oxidation state of the aldehyde carbon can be readily altered through reduction or oxidation.
Reduction: The aldehyde group is easily reduced to a primary alcohol. This transformation can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The product of this reaction is 2-(2-methyl-6-nitrophenyl)ethanol.
Oxidation: Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, 2-(2-methyl-6-nitrophenyl)acetic acid. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid are effective. Milder oxidants, like Tollens' reagent (ammoniacal silver nitrate), can also be used and serve as a classic chemical test for aldehydes. The oxidation of acetaldehyde (B116499) can produce intermediates like the acetyl radical, which decomposes further. nih.gov
| Transformation | Reagent Example | Product Functional Group |
| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |
| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) |
The carbonyl carbon of this compound is sp²-hybridized and possesses a trigonal planar geometry, making it prochiral. libretexts.org Nucleophilic attack can occur from either the Re or Si face of the carbonyl plane. libretexts.org
In the absence of any chiral influence in the substrate, reagent, or catalyst, nucleophilic addition will result in a racemic mixture of the two possible enantiomers. libretexts.org Achieving stereocontrol is a significant objective in modern organic synthesis. This can be accomplished through several strategies:
Substrate Control: If a chiral center already exists within the molecule, it can influence the direction of nucleophilic attack, leading to a diastereomeric excess of one product.
Reagent Control: The use of chiral reagents, such as chiral reducing agents or organometallic compounds with chiral ligands, can deliver the nucleophile to one face of the aldehyde preferentially.
Auxiliary Control: Attaching a chiral auxiliary to the molecule can create a diastereomeric intermediate that sterically blocks one face from attack. The auxiliary is removed after the reaction. Asymmetric addition reactions using optically active dithioacetals, for example, can proceed with fair diastereomeric excess. clockss.org
Catalytic Control: A chiral catalyst can create a chiral environment around the aldehyde, favoring attack from one side and leading to an enantiomerically enriched product.
Nitroaromatic Moiety Reactivity
The nitro group (-NO₂) is a powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but also serves as a versatile functional handle for various transformations, most notably reduction.
The reduction of an aromatic nitro group is a fundamental transformation that can yield several products depending on the reagents and reaction conditions. The process involves a six-electron reduction to form the corresponding amine, proceeding through nitroso and hydroxylamine (B1172632) intermediates. nih.gov
Complete Reduction to Amine: The most common transformation is the complete reduction to a primary amine (aniline derivative). This conversion of the electron-withdrawing -NO₂ group to an electron-donating -NH₂ group dramatically alters the electronic properties of the aromatic ring. nih.gov A variety of methods exist for this purpose:
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide is a clean and efficient method. wikipedia.org
Dissolving Metal Reductions: Metals like iron, tin, or zinc in the presence of an acid (e.g., HCl, acetic acid) are widely used, especially on an industrial scale. wikipedia.orggoogle.com
Other Reagents: Reagents like sodium hydrosulfite or tin(II) chloride also effectively reduce nitroarenes to anilines. wikipedia.org
Partial Reduction to Intermediates: It is also possible to stop the reduction at intermediate stages:
Hydroxylamines: Careful control of reaction conditions, for instance using zinc dust with ammonium (B1175870) chloride or Raney nickel with hydrazine (B178648) at low temperatures, can yield the corresponding aryl hydroxylamine. wikipedia.org
Nitroso Compounds: The nitroso intermediate is the first stage of reduction. While often transient, certain conditions can favor its formation.
The choice of reducing agent is critical, especially given the presence of the aldehyde group, which is also susceptible to reduction. Milder, chemoselective conditions are often required to reduce the nitro group while preserving the aldehyde.
| Product | Reagent(s) | Notes |
| Amine (-NH₂) | H₂ / Pd-C | Common, clean catalytic method. wikipedia.org |
| Amine (-NH₂) | Fe / HCl or Acetic Acid | Widely used classical method. wikipedia.orggoogle.com |
| Amine (-NH₂) | SnCl₂ / HCl | Effective for selective reductions. wikipedia.org |
| Hydroxylamine (-NHOH) | Zn / NH₄Cl | Allows for partial reduction. wikipedia.org |
| Azo Compound (-N=N-) | NaBH₄ / Lewis Acid | Can be formed under specific metal hydride conditions. wikipedia.org |
Influence of the Nitro Group on Aromatic Ring Reactivity and Electron Density
The nitro group (-NO2) is a strong electron-withdrawing group, which profoundly influences the electron density and reactivity of the benzene (B151609) ring in this compound. This influence is exerted through both inductive and resonance effects. researchgate.net
The strong electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bonds (inductive effect). Furthermore, the nitro group can delocalize the pi electrons of the benzene ring onto itself through resonance, creating regions of partial positive charge on the aromatic ring, particularly at the ortho and para positions relative to the nitro group. researchgate.net
This significant decrease in electron density deactivates the aromatic ring towards electrophilic aromatic substitution reactions. Any potential electrophilic attack would be directed to the meta position relative to the nitro group, which is less deactivated. However, the presence of the methyl and acetaldehyde groups further complicates the substitution pattern.
The electron-withdrawing nature of the nitro group also makes the aromatic ring more susceptible to nucleophilic aromatic substitution, especially if a suitable leaving group is present on the ring.
A study on structure-related 3,4,5-trimethoxybenzoyl-containing N-acylhydrazones, which have either a methyl or a nitro group as a substituent, highlighted the electron-withdrawing effect of the nitro group. This effect was observed to increase the electrophilic character of the azomethine carbon, as evidenced by the deshielding of the azomethine hydrogen in NMR spectroscopy. beilstein-journals.org This provides a comparative insight into how a nitro group can influence the electronic environment of a molecule.
Table 1: Influence of Nitro Group on Aromatic Ring Properties
| Property | Effect of Nitro Group |
| Electron Density | Significantly decreases electron density on the aromatic ring. |
| Reactivity towards Electrophiles | Deactivates the ring, directing incoming groups to the meta position. |
| Reactivity towards Nucleophiles | Activates the ring for nucleophilic aromatic substitution. |
| Aromaticity | Can decrease the aromatic character of the ring due to strong pi-electron interactions. researchgate.net |
Reactivity of the Aromatic Methyl Group
The methyl group attached to the aromatic ring is at a benzylic position, which confers upon it a unique reactivity. The proximity of the electron-withdrawing nitro group and the acetaldehyde side chain can influence the types of reactions that the methyl group can undergo.
Benzylic Functionalization and Derivatization Reactions
The benzylic C-H bonds of the methyl group are weaker than typical alkyl C-H bonds and are susceptible to a variety of functionalization reactions. These reactions often proceed through radical or ionic intermediates that are stabilized by the adjacent aromatic ring. mdpi.comrsc.org
Common benzylic functionalization reactions include:
Oxidation: The methyl group can be oxidized to a variety of functional groups, including a formyl group (-CHO), a carboxyl group (-COOH), or a hydroxyl group (-CH2OH). The specific product depends on the oxidizing agent and reaction conditions. For instance, benzylic methylene groups can be oxidized to the corresponding carbonyls. mdpi.com
Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) under UV irradiation, can selectively introduce a halogen atom at the benzylic position, forming a benzylic halide.
Substitution: Once converted to a benzylic halide, the methyl group can undergo nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
Role of the Methyl Group in Reaction Selectivity (e.g., Regioselectivity, Enantioselectivity)
The methyl group plays a crucial role in directing the regioselectivity of reactions on the aromatic ring. As an electron-donating group (by hyperconjugation), it tends to direct incoming electrophiles to the ortho and para positions. chemguide.co.uk However, in this compound, the powerful directing effect of the nitro group to the meta position would likely dominate. The steric bulk of the methyl group, in conjunction with the adjacent nitro group, would also sterically hinder attack at the positions closest to it.
In reactions involving the acetaldehyde side chain, the methyl group's steric presence could influence the approach of reagents, potentially leading to diastereoselectivity if a new chiral center is formed. However, no specific studies on the enantioselectivity of reactions involving this compound were found in the surveyed literature.
Cyclization and Rearrangement Reactions Involving this compound
The structure of this compound, with its ortho-disubstituted pattern, provides a template for various intramolecular cyclization reactions. The proximity of the acetaldehyde, methyl, and nitro groups can facilitate the formation of new ring systems.
One potential transformation is a base-mediated nitrophenyl reductive cyclization. While not demonstrated for this specific molecule, a similar reaction has been used to synthesize hexahydro-2,6-methano-1-benzazocine ring systems from ketone-tethered nitrobenzene (B124822) moieties. nih.gov This type of reaction suggests that the nitro group and the acetaldehyde side chain could potentially react intramolecularly under reductive conditions.
Furthermore, reactions involving the functional groups can lead to heterocyclic structures. For instance, the condensation of 2-methyl-3-nitropyridines with aromatic aldehydes leads to the corresponding 2-styrylpyridines. researchgate.net This suggests that the acetaldehyde moiety could participate in condensation reactions, which, if followed by an intramolecular reaction involving the nitro or methyl group, could lead to cyclized products.
Rearrangement reactions are also a possibility, particularly those involving the migration of groups on the aromatic ring or side chain. However, specific examples of rearrangement reactions for this compound are not detailed in the available literature.
Catalytic Systems for Directing this compound Transformations
Various catalytic systems can be employed to direct the transformations of the different functional groups present in this compound.
For the reduction of the nitro group to an amino group, a common and efficient method is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source. vulcanchem.com A bifunctional catalyst, 3.1% Ru/UiO-66, has been shown to be highly efficient in the reduction of nitroarenes to amines. acs.org
The aldehyde group can be a target for various catalytic transformations. For instance, it can undergo nucleophilic additions and condensations. vulcanchem.com
The benzylic methyl group's C-H bonds can be functionalized using transition metal catalysts. Electrophilic transition metal complexes can acidify benzylic protons upon π-coordination to the phenyl ring, facilitating deprotonation and subsequent functionalization. rsc.org
A study on the tandem aerobic oxidation of alcohols followed by Knoevenagel condensation utilized a Ru/UiO-66 catalyst. The catalytic activity for the Knoevenagel condensation was attributed to the Lewis acid-base pair in the UiO-66 framework. acs.org This indicates that metal-organic frameworks could be potential catalysts for reactions involving the aldehyde group of this compound.
Table 2: Potential Catalytic Transformations of this compound
| Functional Group | Transformation | Potential Catalytic System |
| Nitro Group | Reduction to Amine | H2/Pd-C, Ru/UiO-66 vulcanchem.comacs.org |
| Aldehyde Group | Condensation Reactions | Lewis acids (e.g., in MOFs) acs.org |
| Methyl Group | C-H Functionalization | Transition metal complexes rsc.org |
Kinetic and Thermodynamic Parameters Governing this compound Reactivity
Detailed experimental kinetic and thermodynamic data for reactions involving this compound are scarce in the public domain. However, general principles can be applied to understand the factors governing its reactivity.
The reactivity of the molecule will be influenced by both steric and electronic factors. The ortho-substitution pattern with the bulky nitro and methyl groups will create steric hindrance around the acetaldehyde side chain and the adjacent ring positions. This steric strain can affect the transition state energies of reactions and thus influence reaction rates.
The strong electron-withdrawing nature of the nitro group will significantly impact the thermodynamics of reactions involving the aromatic ring. For example, reactions that are favored by electron-poor aromatic systems, such as nucleophilic aromatic substitution, would be thermodynamically more favorable.
A study on methylpiperidine isomers demonstrated that the position of a methyl group can markedly influence the enthalpy-entropy balance and activation barriers of a reaction. researchgate.net This suggests that the specific placement of the methyl and nitro groups in this compound will have a significant impact on the kinetic and thermodynamic parameters of its reactions.
Computational chemistry could provide valuable insights into the kinetic and thermodynamic parameters of this molecule's reactivity. For instance, Density Functional Theory (DFT) calculations can be used to model reaction pathways and determine activation energies and reaction enthalpies.
Advanced Spectroscopic and Structural Elucidation of 2 2 Methyl 6 Nitrophenyl Acetaldehyde
Elucidation of Electronic Structure via Advanced UV-Vis and X-ray Photoelectron Spectroscopy
The electronic structure of 2-(2-Methyl-6-nitrophenyl)acetaldehyde is primarily dictated by the interplay of the nitroaromatic chromophore and the acetaldehyde (B116499) moiety. Ultraviolet-Visible (UV-Vis) spectroscopy provides critical insights into the electronic transitions within the molecule. The absorption spectrum is expected to be characterized by distinct bands corresponding to π→π* and n→π* transitions.
In a comparative analysis with similar nitroaromatic compounds, such as nitrobenzaldehyde isomers, the UV-Vis spectrum of this compound in a solvent like cyclohexane (B81311) would likely exhibit strong absorptions around 250 nm, which can be attributed to π→π* excitations involving the nitro and benzene (B151609) groups. uni-muenchen.de A weaker band, potentially around 350 nm, would correspond to the n→π* transitions of the nitro and aldehyde functionalities. uni-muenchen.de The position and intensity of these bands are sensitive to the solvent environment, with polar solvents potentially causing a solvatochromic shift. uni-muenchen.de
Table 1: Expected UV-Vis Absorption Data for this compound in Cyclohexane
| Wavelength (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Transition Type |
|---|---|---|
| ~250 | ~10,000 | π→π* (Nitroaromatic) |
| ~350 | ~100 | n→π* (Nitro and Aldehyde) |
X-ray Photoelectron Spectroscopy (XPS) offers a powerful tool for determining the elemental composition and chemical states of the constituent atoms on the molecular surface. wikipedia.orgcarleton.edu An XPS survey scan of this compound would confirm the presence of carbon, nitrogen, and oxygen. High-resolution scans of the C 1s, N 1s, and O 1s regions would provide detailed information about the chemical environment of each element. For instance, the C 1s spectrum would be deconvoluted to show distinct peaks for the aromatic carbons, the methyl group carbon, and the carbons of the acetaldehyde side chain. The N 1s spectrum is expected to show a characteristic peak at a binding energy indicative of the nitro group. Similarly, the O 1s spectrum would display contributions from the nitro group oxygens and the carbonyl oxygen of the aldehyde. nottingham.ac.uklibretexts.org
Detailed Conformational Analysis Using Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., NOESY, COSY)
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural assignment and conformational analysis of this compound in solution.
Correlation Spectroscopy (COSY) experiments are fundamental in establishing the connectivity of protons through covalent bonds. slideshare.net In the ¹H-¹H COSY spectrum, cross-peaks would be observed between protons that are spin-coupled. For instance, the aldehydic proton would show a correlation with the protons of the adjacent methylene (B1212753) group. The aromatic protons would also exhibit cross-peaks with their neighbors on the phenyl ring, allowing for their unambiguous assignment.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is crucial for determining the molecule's three-dimensional conformation. libretexts.org NOESY cross-peaks connect protons that are close in space, typically within 5 Å, regardless of whether they are directly bonded. youtube.com For this compound, a key NOESY correlation would be expected between the protons of the methyl group and the adjacent aromatic proton. Additionally, correlations between the methylene protons of the acetaldehyde side chain and the aromatic protons would help to define the preferred orientation of the side chain relative to the aromatic ring.
Table 2: Expected ¹H-¹H NMR Data and Key NOESY Correlations for this compound
| Proton | Chemical Shift (δ, ppm) | Key COSY Correlations | Key NOESY Correlations |
|---|---|---|---|
| Aldehydic CH | ~9.8 | Methylene CH₂ | Methylene CH₂ |
| Methylene CH₂ | ~3.7 | Aldehydic CH, Aromatic CH | Aromatic CH, Methyl CH₃ |
| Aromatic CH | ~7.2-7.8 | Other Aromatic CHs | Methylene CH₂, Methyl CH₃ |
| Methyl CH₃ | ~2.5 | - | Aromatic CH |
Vibrational Spectroscopy for Probing Molecular Interactions and Reaction Intermediates (e.g., FTIR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. covalentmetrology.comthermofisher.com These techniques are highly sensitive to the local chemical environment and can be used to probe intermolecular interactions and identify transient species in reaction monitoring.
The FTIR and Raman spectra of this compound would be characterized by several key vibrational bands. The strong absorption band for the C=O stretching of the aldehyde group is expected in the region of 1720-1740 cm⁻¹. The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group would appear in the 2850-3100 cm⁻¹ region. chemicalbook.comnih.gov
By comparing the vibrational spectra in different states (e.g., solid vs. solution) or under varying conditions (e.g., temperature, pressure), information about intermolecular interactions, such as hydrogen bonding involving the aldehyde group, can be inferred. Furthermore, these techniques are invaluable for tracking the progress of reactions involving this compound by monitoring the appearance or disappearance of characteristic vibrational bands of reactants, intermediates, and products.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde (C=O) | Stretch | 1720 - 1740 |
| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Methyl C-H | Stretch | 2850 - 2960 |
Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. researcher.life This technique provides accurate bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the crystalline form. researchgate.net
While a crystal structure for this compound is not publicly available, analysis of related structures suggests that the phenyl ring would be planar, with the nitro group likely twisted slightly out of the plane due to steric hindrance from the adjacent methyl group. The conformation of the acetaldehyde side chain relative to the aromatic ring would be a key feature revealed by the crystal structure.
Furthermore, the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking interactions between the aromatic rings of adjacent molecules. acs.orgacs.org These interactions govern the macroscopic properties of the solid material.
High-Resolution Mass Spectrometry for Mechanistic Pathway Tracing and Isotopic Labeling Studies
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact molecular weight and elemental composition of a compound with high accuracy and precision. nih.gov For this compound (C₉H₉NO₃), the calculated exact mass is 179.05824 Da. nih.gov HRMS would confirm this elemental composition, distinguishing it from other isobaric species.
Beyond simple mass determination, HRMS is instrumental in studying reaction mechanisms and tracing metabolic pathways through fragmentation analysis and isotopic labeling studies. nih.gov The fragmentation pattern of this compound in the mass spectrometer would provide valuable structural information. Characteristic fragmentation pathways for nitrophenyl compounds often involve the loss of NO, NO₂, and other small neutral molecules. tandfonline.comcdnsciencepub.com
By using isotopically labeled starting materials (e.g., with ¹³C, ²H, or ¹⁵N), the fate of specific atoms can be traced through a chemical reaction or a biological process. HRMS can precisely measure the masses of the resulting labeled products and their fragments, providing direct evidence for proposed mechanistic pathways. nih.gov
Theoretical and Computational Chemistry Studies of 2 2 Methyl 6 Nitrophenyl Acetaldehyde
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 2-(2-Methyl-6-nitrophenyl)acetaldehyde. These calculations solve approximations of the Schrödinger equation to determine the molecule's electron distribution and orbital energies.
A key aspect of this analysis is the study of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting regions prone to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more polarizable and reactive. For nitroaromatic compounds, the electron-withdrawing nitro group typically lowers the energy of the LUMO, making the molecule a better electron acceptor. researchgate.net Calculations performed at a level of theory like B3LYP/6-311++G(d,p) can provide precise values for these properties. researchgate.net
Table 1: Calculated Frontier Molecular Orbital Properties
| Parameter | Description | Representative Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 eV |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | 5.4 eV |
Note: Values are representative for a molecule of this class and would be determined specifically for this compound via DFT calculations.
Prediction and Elucidation of Reaction Mechanisms and Energy Profiles
Theoretical chemistry is instrumental in mapping the pathways of chemical reactions. By calculating the potential energy surface for a given reaction, chemists can identify stable intermediates, products, and, most importantly, transition states. Transition State Theory allows for the calculation of activation energies, which are the energy barriers that must be overcome for a reaction to proceed. nih.gov This information is vital for predicting reaction rates and understanding mechanistic details, such as whether a reaction is concerted or proceeds through multiple steps. acs.org
For this compound, a potential area of interest is the possibility of intramolecular interactions. The proximity of the aldehyde group to the ortho-nitro group allows for the potential formation of an intramolecular hydrogen bond between the aldehyde C-H group and an oxygen atom of the nitro group. While C-H···O interactions are generally weak, computational studies can determine the geometric parameters and energetic stabilization of such a bond. mdpi.commdpi.com The presence of this interaction could influence the molecule's preferred conformation and its reactivity at the aldehyde functional group.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
This compound possesses conformational flexibility, primarily due to rotation around the single bond connecting the phenyl ring and the acetaldehyde (B116499) moiety. Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the accessible conformations and the energy barriers between them.
Furthermore, chemical behavior is often significantly influenced by the surrounding environment. MD simulations are particularly useful for studying solvent effects. By immersing the molecule in a simulated box of solvent molecules (e.g., water, DMSO), it is possible to observe how solvent interactions affect conformational preferences and dynamics. researchgate.netmdpi.com Analysis of parameters such as the radius of gyration and solvent accessible surface area can quantify these effects. mdpi.com Such simulations can reveal whether a specific conformation is stabilized by the solvent, which has implications for its reactivity in solution.
Structure-Reactivity Relationship Predictions using Density Functional Theory (DFT)-based Descriptors
Conceptual DFT provides a framework for quantifying chemical reactivity through a series of descriptors derived from the molecule's electronic structure. researchgate.net These descriptors correlate with and predict the molecule's stability and reaction tendencies. hakon-art.com By calculating these values for this compound, its chemical behavior can be anticipated.
Key global reactivity descriptors include:
Chemical Potential (μ): Measures the escaping tendency of electrons from a system.
Chemical Hardness (η): Represents the resistance to a change in electron distribution.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher value indicates a better electrophile. hakon-art.com
In addition to these global properties, local reactivity can be predicted using Fukui functions, which identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net This allows for a detailed prediction of regioselectivity in chemical reactions.
Table 2: DFT-Based Global Reactivity Descriptors
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Global Softness (S) | 1 / (2η) | Inverse of hardness |
| Electrophilicity Index (ω) | μ² / (2η) | Propensity to act as an electrophile |
Note: These descriptors are calculated using the HOMO and LUMO energies obtained from quantum chemical computations.
Spectroscopic Property Simulations and Validation with Experimental Data
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By calculating the properties associated with various spectroscopic techniques, theoretical results can be directly compared with experimental measurements. This comparison serves to validate the computational model and aids in the assignment of complex spectra. researchgate.net
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These calculated frequencies correspond to the stretching and bending modes of the chemical bonds (e.g., C=O stretch of the aldehyde, N-O stretches of the nitro group) and can be compared to an experimental IR spectrum. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can calculate the magnetic shielding of atomic nuclei, which can be converted into chemical shifts (¹H and ¹³C). These predicted shifts are invaluable for assigning peaks in experimental NMR spectra. researchgate.net
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions. researchgate.net This allows for the prediction of the absorption wavelengths (λmax) in a UV-Vis spectrum, providing insight into the electronic structure and chromophores within the molecule.
Table 3: Comparison of Representative Experimental and Simulated Spectroscopic Data
| Spectroscopic Technique | Parameter | Typical Experimental Value | Corresponding Simulated Value |
|---|---|---|---|
| IR | Aldehyde C=O Stretch | ~1710 cm⁻¹ | ~1705 cm⁻¹ |
| IR | Asymmetric NO₂ Stretch | ~1530 cm⁻¹ | ~1525 cm⁻¹ |
| ¹H NMR | Aldehyde Proton (CHO) | ~9.9 ppm | ~9.8 ppm |
| ¹³C NMR | Aldehyde Carbon (CHO) | ~195 ppm | ~194 ppm |
| UV-Vis | Electronic Transition (λmax) | ~265 nm | ~260 nm |
Note: This table illustrates the typical agreement between experimental and computationally simulated data for validation purposes. researchgate.netresearchgate.net
Synthetic Applications of 2 2 Methyl 6 Nitrophenyl Acetaldehyde As a Versatile Intermediate
Precursor in the Synthesis of Complex Organic Molecules
The unique substitution pattern of 2-(2-Methyl-6-nitrophenyl)acetaldehyde makes it a strategic starting material for assembling intricate organic structures. The presence of the ortho-nitro group is particularly significant, as it can direct cyclization reactions and be transformed into other functional groups, such as amines, to facilitate the construction of polycyclic systems.
A notable application of related nitrophenyl precursors is in the synthesis of complex alkaloid frameworks. For instance, a novel base-mediated intramolecular nitrophenyl reductive cyclization has been developed to create the hexahydro-2,6-methano-1-benzazocine core. nih.gov This complex tricycle is a key structural feature in several biologically active metabolites. The synthesis involves the reaction of a nitrophenyl-containing precursor which undergoes a cyclization cascade, where the nitro group is ultimately reduced and incorporated into the new ring system. While the reported pathway starts from a malonate derivative, this compound represents a viable precursor to the necessary intermediates for such transformative reactions.
Furthermore, substituted phenylacetaldehydes are recognized as important intermediates in the asymmetric synthesis of benzomorphan (B1203429) derivatives, which are another class of structurally complex molecules with significant pharmacological relevance. researchgate.net The aldehyde functionality provides a direct handle for forming key carbon-carbon and carbon-nitrogen bonds necessary to build the core piperidine (B6355638) ring of the benzomorphan structure.
Role in Heterocyclic Chemistry (e.g., Dihydropyrimidines, Isoxazoles, Benzazocines)
The reactivity of the aldehyde and the latent functionality of the nitro group in this compound make it a potent tool for the synthesis of a diverse range of heterocyclic compounds.
Dihydropyrimidines: The Biginelli reaction is a classic multicomponent reaction used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335). wikipedia.org This acid-catalyzed condensation is a cornerstone of heterocyclic synthesis due to its operational simplicity and the biological significance of the resulting DHPMs, which exhibit activities such as calcium channel blocking. wikipedia.orgtaylorandfrancis.com
This compound can serve as the aldehyde component in this reaction. The general mechanism involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then intercepted by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final dihydropyrimidine (B8664642) ring. organic-chemistry.org The steric hindrance from the ortho-methyl group and the electronic influence of the ortho-nitro group on the aldehyde's reactivity could lead to interesting stereochemical outcomes or require specific catalytic systems, such as Lewis acids (e.g., Yb(OTf)₃) or protic acids, to achieve high yields. organic-chemistry.orgscispace.com
| Component 1 | Component 2 | Component 3 | Heterocyclic Product | Reaction Name |
| This compound | Ethyl Acetoacetate | Urea / Thiourea | 4-(2-Methyl-6-nitrophenyl) substituted Dihydropyrimidine | Biginelli Reaction |
Isoxazoles: The aldehyde group of this compound can be readily converted into an aldoxime, a key precursor for isoxazole (B147169) synthesis. A patented method describes the preparation of 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole from the corresponding 2-methyl-6-nitrobenzaldehyde (B11629) oxime. google.com In this process, the aldoxime is oxidized in situ to a nitrile oxide intermediate. This highly reactive intermediate then undergoes a 1,3-dipolar cycloaddition reaction with an alkene, such as ethylene (B1197577), to form the dihydroisoxazole (B8533529) ring. google.com This strategy highlights a direct pathway from an aldehyde precursor to the isoxazole core.
Common methods for generating nitrile oxides from aldoximes for these cycloadditions include oxidation with agents like manganese dioxide, hydrogen peroxide, or N-chlorosuccinimide (NCS). google.comorganic-chemistry.org
Benzazocines: The 2-nitrophenyl moiety is a powerful precursor for the synthesis of fused nitrogen-containing heterocycles through reductive cyclization strategies. Research has demonstrated an efficient pathway to the hexahydro-2,6-methano-1-benzazocine skeleton using a base-mediated nitrophenyl reductive cyclization. nih.gov This reaction proceeds via an intramolecular attack of a carbanion onto the aromatic ring, displacing the nitro group in a process that ultimately forms the benzazocine ring system. The starting materials for these syntheses are typically substituted 2-nitrophenyl derivatives, for which this compound serves as a logical synthetic precursor. nih.gov
Utility in Polymer Science and Functional Material Synthesis (as a monomer or functionalizing agent)
While specific examples of this compound in polymer science are not extensively documented, its functional groups offer significant potential for applications as both a monomer and a functionalizing agent.
Potential as a Monomer: The aldehyde group can participate in polymerization reactions. For example, it can undergo condensation polymerization with phenols or other active methylene (B1212753) compounds. Polymers containing aldehyde groups are often sought after because the aldehyde functionality can be used for post-polymerization modifications, such as crosslinking or grafting other molecules onto the polymer backbone. google.com
Furthermore, the nitro group can be chemically transformed to create different types of monomers. Reduction of the nitro group to an amine would yield 2-(2-amino-6-methylphenyl)acetaldehyde. This amino-aldehyde could then be used in the synthesis of polyimines (Schiff base polymers) or, after conversion of the aldehyde to a carboxylic acid, in the synthesis of polyamides.
Potential as a Functionalizing Agent: The compound could be used to introduce the nitrophenyl group onto the surface of materials or onto existing polymer chains. This can be achieved by reacting the aldehyde with functional groups on the material, such as amines, to form imine linkages. The introduction of the nitroaromatic group can modify the material's properties, such as its optical, electronic, or binding characteristics.
Applications in Supramolecular Chemistry and Crystal Engineering
The design and control of intermolecular interactions to build well-defined molecular assemblies is the focus of supramolecular chemistry and crystal engineering. The structural motifs within this compound make it an interesting candidate for these fields. The nitro group is a strong hydrogen bond acceptor, while the aromatic, methyl, and methylene C-H groups can act as weak hydrogen bond donors.
These functionalities can direct the formation of specific, recurring intermolecular interaction patterns known as supramolecular synthons. For instance, C–H···O interactions involving the nitro group are common and influential in the crystal packing of nitro-aromatic compounds. researchgate.net In the crystal structure of a related molecule, 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, C-H···O(nitro) interactions were shown to connect molecular clusters into a larger three-dimensional architecture. researchgate.net It is highly probable that this compound would engage in similar interactions, guiding its self-assembly into predictable solid-state structures. The interplay between these weak interactions can influence polymorphism, which is the ability of a compound to crystallize in multiple different forms, a phenomenon of great interest in materials and pharmaceutical science.
| Interaction Type | Potential Donor | Potential Acceptor | Significance in Crystal Engineering |
|---|---|---|---|
| C–H···O | Aromatic C-H | Nitro O, Aldehyde O | Directional interaction for building networks |
| C–H···O | Methyl C-H | Nitro O, Aldehyde O | Contributes to close packing and stability |
| C–H···O | Methylene C-H | Nitro O, Aldehyde O | Adds to the network of weak hydrogen bonds |
| π–π Stacking | Nitrophenyl Ring | Nitrophenyl Ring | Influences electronic properties and crystal density |
Development of Novel Reagents and Catalysts from its Derivatives
The functional groups of this compound can be readily modified to produce derivatives that can serve as novel reagents or catalysts.
Oxidation of the Aldehyde: Oxidation of the acetaldehyde (B116499) moiety would yield 2-(2-methyl-6-nitrophenyl)acetic acid. This carboxylic acid derivative could be used as a building block in organic synthesis or as a ligand for metal complexes.
Reduction of the Nitro Group: The reduction of the nitro group is a key transformation that yields 2-(2-amino-6-methylphenyl)acetaldehyde. This resulting ortho-amino-substituted aromatic compound is a valuable precursor for:
Heterocycle Synthesis: It can undergo intramolecular cyclization or condensation reactions to form various nitrogen-containing heterocycles.
Ligand Synthesis: The amino group can be further functionalized to create bidentate or polydentate ligands for transition metal catalysis. For example, condensation with other carbonyl compounds could produce Schiff base ligands, which are important in asymmetric catalysis.
Organocatalysts: Chiral derivatives of 2-aminoanilines are precursors to highly effective N-heterocyclic carbene (NHC) ligands and catalysts. acs.org The amino derivative of the title compound could thus be a starting point for a new class of sterically demanding chiral NHC catalysts.
The tandem modification of both the aldehyde and nitro groups opens up a wide range of possibilities for creating complex and functionally diverse molecules that can act as specialized reagents or catalysts in organic synthesis.
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis (e.g., HPLC-UV, GC-MS)
Chromatographic methods are fundamental for separating 2-(2-Methyl-6-nitrophenyl)acetaldehyde from impurities, starting materials, and byproducts, making them indispensable for purity assessment and the analysis of complex reaction mixtures.
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a primary technique for analyzing nitroaromatic compounds. The presence of the nitrophenyl group in this compound allows for strong UV absorbance, facilitating sensitive detection. ijcpa.in Reversed-phase HPLC, typically using a C18 column, is commonly employed to separate the compound from other components based on polarity. vtt.firesearchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, which can be run in either isocratic or gradient mode to achieve optimal separation. ijcpa.invtt.fi Purity is determined by calculating the peak area percentage of the main compound relative to the total area of all detected peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification capabilities. For the analysis of this compound, GC can separate it from other volatile and semi-volatile compounds in a mixture. researchgate.net Following separation, the mass spectrometer fragments the molecule into a unique pattern, which serves as a chemical fingerprint for positive identification. nih.gov The use of inert flow paths and specialized GC columns is crucial for the analysis of active compounds like aldehydes to ensure high sensitivity and reproducibility. hpst.cz Headspace GC-MS can be particularly useful for analyzing volatile aldehydes in various matrices. nih.govnih.gov
Table 1: Typical Chromatographic Conditions for Aldehyde and Nitroaromatic Analysis
| Parameter | HPLC-UV | GC-MS |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) vtt.fi | Capillary column (e.g., DB-ms, HP-ms) hpst.cz |
| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Water gradient vtt.fi | Helium or Hydrogen |
| Detection | UV/Diode Array Detector (DAD) at specific wavelengths (e.g., 360 nm for derivatives) vtt.fiperlan.com.pl | Mass Spectrometer (Electron Ionization) |
| Typical Application | Purity assessment, quantification of derivatives ijcpa.in | Identification in complex mixtures, trace analysis researchgate.net |
Derivatization Strategies for Enhanced Detection and Quantification (e.g., DNPH adducts)
Due to the reactivity of the aldehyde group and to improve chromatographic properties and detection sensitivity, derivatization is a widely adopted strategy. researchgate.net The most common reagent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govresearchgate.net
DNPH reacts with the carbonyl group of this compound in an acidic medium to form a stable 2,4-dinitrophenylhydrazone (DNPH) adduct. nih.govnih.gov This reaction offers several analytical advantages:
Enhanced UV Detection: The resulting hydrazone is a highly conjugated molecule that absorbs strongly in the UV-visible region (typically around 360 nm), significantly increasing detection sensitivity compared to the underivatized aldehyde. researchgate.netperlan.com.pl
Improved Stability: The DNPH adduct is more stable than the parent aldehyde, which can be prone to oxidation or polymerization. nih.gov
Better Chromatographic Separation: The derivative is less polar and has a higher molecular weight, leading to improved retention and separation in reversed-phase HPLC. researchgate.net
The reaction is typically carried out by mixing the sample with a DNPH solution in an acidic catalyst like phosphoric acid or hydrochloric acid. researchgate.netnih.gov After a specific reaction time, the resulting derivative can be extracted and analyzed by HPLC-UV or LC-MS. nih.govlcms.cz The quantification is then performed by comparing the peak area of the derivative to a calibration curve prepared from standards. researchgate.net Other derivatizing agents, such as 2-nitrophenylhydrazine (B1229437) (2-NPH) and O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine (PFBOA), can also be used, offering different selectivity and detection characteristics, particularly for LC-MS analysis. vtt.finih.gov
Table 2: Key Parameters for DNPH Derivatization of Aldehydes
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Reagent | 2,4-dinitrophenylhydrazine (DNPH) | Forms stable, highly UV-absorbent hydrazones. researchgate.netresearchgate.net |
| Medium | Acidic (e.g., HCl, H₃PO₄) | Catalyzes the condensation reaction between the aldehyde and DNPH. nih.govnih.gov |
| Optimal pH | ~3-4 | Balances the competing effects between the protonation of the carbonyl and the availability of the DNPH reagent. nih.govresearchgate.net |
| Reaction Time | Typically 20-60 minutes at ambient temperature | Allows for the completion of the derivatization reaction. researchgate.netnih.gov |
| Analysis Technique | HPLC-UV/DAD or LC-MS/MS | Provides separation and sensitive quantification of the resulting DNPH adduct. perlan.com.pllcms.cz |
Spectroscopic Techniques for In Situ Reaction Monitoring and Kinetic Studies
Spectroscopic techniques are powerful tools for real-time, in situ monitoring of chemical reactions, allowing for the study of reaction kinetics without the need for sample extraction and quenching.
Fourier Transform Infrared (FT-IR) spectroscopy can be used to monitor the synthesis or degradation of this compound. psu.edu The progress of a reaction can be followed by observing the disappearance of reactant peaks (e.g., a precursor's functional group) and the appearance of product peaks, such as the characteristic C=O stretching band of the aldehyde group (around 1720 cm⁻¹) and the N-O stretching bands of the nitro group (around 1520 and 1350 cm⁻¹). psu.edu
UV-Visible spectroscopy is also suitable for kinetic studies, particularly for reactions involving changes in conjugation or chromophores. mdpi.com The formation of the nitroaromatic ring during synthesis or its modification in subsequent reactions can be tracked by monitoring changes in the UV-Vis spectrum over time. mdpi.com
For highly sensitive detection, especially of the nitroaromatic moiety, fluorescence spectroscopy can be employed. While the target compound itself may not be strongly fluorescent, its presence can be detected via fluorescence quenching assays. nih.gov Electron-rich fluorophores can experience a decrease in fluorescence intensity upon interaction with electron-deficient nitroaromatic compounds, a phenomenon that can be used for quantification. nih.govacs.org The relationship between the quencher (the nitroaromatic compound) concentration and the fluorescence intensity is described by the Stern-Volmer equation.
Development of Robust Methods for Trace Analysis in Non-Biological Matrices
Detecting trace amounts of this compound in environmental matrices like water or soil is essential for monitoring contamination. The development of robust analytical methods for this purpose often involves a combination of sample pre-concentration, efficient separation, and highly sensitive detection.
For aqueous samples, a common strategy involves a sample clean-up and enrichment step using a pre-column with a sorbent material like C18 or porous graphitic carbon. nih.gov This allows for the extraction and concentration of the analyte from large volumes of water, significantly lowering the method detection limit. nih.gov
Following pre-concentration, analysis is typically performed using HPLC coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). nih.gov These techniques provide high selectivity and sensitivity, allowing for the unambiguous identification and quantification of the target compound even at very low concentrations. Atmospheric pressure chemical ionization (APCI) is often a suitable ionization source for nitroaromatic compounds. nih.gov Method validation is critical and includes the evaluation of parameters such as selectivity, linearity, repeatability, and method detection limits (MDLs). nih.gov
Table 3: Method Detection Limits for Related Nitroaromatic Compounds in Water using LC-MS
| Compound | Method Detection Limit (pg/mL) |
|---|---|
| 2,4-Dinitrotoluene | 2.5 nih.gov |
| 2,6-Dinitrotoluene | 3.1 nih.gov |
| Nitrobenzene (B124822) | 15.6 nih.gov |
| 2-Nitrotoluene (B74249) | 23.4 nih.gov |
| 4-Nitrotoluene | 25.0 nih.gov |
Data illustrates the sensitivity achievable for trace analysis of nitroaromatics in water samples using online sample enrichment followed by LC-APCI-MS. nih.gov
Conclusion and Future Research Perspectives
Summary of Current Understanding and Identified Research Gaps
Our current understanding of 2-(2-Methyl-6-nitrophenyl)acetaldehyde is largely theoretical, with much of its chemical behavior inferred from related compounds. The interplay between the ortho-methyl and nitro groups is expected to significantly influence the reactivity of the acetaldehyde (B116499) moiety through steric and electronic effects.
Identified Research Gaps:
Experimental Data: There is a significant lack of published experimental data specifically for this compound. This includes validated spectroscopic data (NMR, IR, MS), physical properties (melting point, boiling point), and crystallographic information.
Optimized Synthesis: While plausible synthetic routes can be proposed, there is no established, high-yield synthesis protocol for this specific molecule. Research is needed to determine the most efficient and selective methods for its preparation.
Reactivity Studies: Detailed kinetic and mechanistic studies of its characteristic reactions (oxidation, reduction, condensation) are yet to be performed. The influence of the ortho-substituents on the reaction rates and pathways is a key area for investigation.
Biological Activity: The biological profile of this compound has not been investigated. Given that many nitroaromatic compounds exhibit biological activity, this represents a significant unexplored area. encyclopedia.pubresearchgate.net
Material Science Applications: The potential for this molecule to serve as a building block for functional materials remains to be explored.
Emerging Methodologies and Technologies for Advanced Investigation
Advances in analytical and computational techniques offer powerful tools to bridge the existing knowledge gaps for this compound.
Advanced Analytical Techniques:
Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are crucial for the separation and identification of this compound and its reaction products. arcjournals.orgnih.govingentaconnect.com The use of pre-concentration techniques like solid-phase microextraction (SPME) can significantly enhance detection limits for trace analysis. ingentaconnect.com
Spectroscopic Techniques: Advanced NMR techniques (2D NMR) can provide unambiguous structural elucidation. Surface-enhanced Raman spectroscopy (SERS) offers a highly sensitive method for detecting and identifying nitroaromatic compounds, even in complex mixtures. acs.org
X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive information on the three-dimensional structure of the molecule, confirming bond lengths, bond angles, and intermolecular interactions. arcjournals.org
Computational Chemistry:
Density Functional Theory (DFT): DFT calculations can be employed to predict spectroscopic data (IR, NMR), molecular orbitals, and reaction mechanisms. mdpi.com This can provide valuable insights into the compound's reactivity and guide experimental work.
Molecular Docking: If potential biological targets are identified, molecular docking studies can be used to predict the binding affinity and mode of interaction of this compound with these targets, helping to rationalize any observed biological activity. mdpi.com
Potential Avenues for Novel Chemical Synthesis and Functional Material Design Utilizing this compound
The unique structural features of this compound open up several exciting avenues for future research in both synthetic chemistry and material science.
Novel Chemical Synthesis:
Heterocyclic Chemistry: The aldehyde and nitro functionalities are ideal precursors for the synthesis of a variety of heterocyclic compounds. For instance, reductive cyclization of the nitro group could lead to the formation of indole (B1671886) or quinoline (B57606) derivatives, which are important scaffolds in medicinal chemistry.
Asymmetric Catalysis: The prochiral center of the aldehyde group makes it a suitable substrate for asymmetric synthesis, allowing for the preparation of chiral alcohols and other enantiomerically enriched compounds.
Multicomponent Reactions: The reactivity of the aldehyde group could be exploited in multicomponent reactions to build molecular complexity in a single step, leading to the efficient synthesis of novel chemical libraries.
Functional Material Design:
Polymer Chemistry: The aldehyde group can be used for the functionalization of polymers, either through direct polymerization or by grafting onto existing polymer backbones. The nitro group can be further modified to introduce other functionalities or to act as a responsive moiety. Aldehyde-functionalized graphene oxide frameworks have shown promise as robust membrane materials. researchgate.net
Sensor Development: The electron-deficient nature of the nitroaromatic ring makes it a potential candidate for the development of chemical sensors. For example, it could be incorporated into a larger molecular framework designed to detect specific analytes through changes in its optical or electronic properties. Responsive inverse opal photonic crystals have been used for the fluorescence sensing of aldehydes. acs.org
Energetic Materials: While the single nitro group suggests modest energetic properties, the molecule could serve as a scaffold for the synthesis of more complex high-energy materials.
Q & A
What are the optimal synthetic routes for preparing 2-(2-Methyl-6-nitrophenyl)acetaldehyde with high purity?
Level: Basic
Methodological Answer:
The synthesis typically involves nitration and functional group transformations. A plausible route is:
Nitration of precursor: Start with 2-methylphenylacetaldehyde. Introduce a nitro group at the 6-position via mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to prevent over-nitration.
Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product.
Characterization: Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis.
Key Considerations: Monitor reaction intermediates using TLC and adjust stoichiometry to minimize byproducts like the acetic acid derivative (CAS 23876-18-8) .
How can computational chemistry predict the reactivity of the nitro group in this compound under varying pH conditions?
Level: Advanced
Methodological Answer:
Density Functional Theory (DFT): Calculate electron density maps to identify electrophilic/nucleophilic sites. Software like Gaussian or ORCA can model the nitro group’s resonance stabilization and charge distribution.
pH-Dependent Reactivity: Use molecular dynamics simulations (e.g., GROMACS) to study protonation states in aqueous environments. The nitro group’s electron-withdrawing effect may enhance aldehyde reactivity under acidic conditions.
Validation: Compare computational results with experimental kinetic studies (e.g., UV-Vis monitoring of nitro reduction by NaBH₄).
Reference: Similar nitro-containing compounds show pH-sensitive behavior in drug intermediates .
What spectroscopic techniques are most effective for characterizing this compound?
Level: Basic
Methodological Answer:
- ¹H NMR: Expect aromatic protons as a multiplet (δ 7.5–8.5 ppm) and aldehyde proton as a singlet (δ 9.8–10.2 ppm). Methyl groups appear as a singlet (δ 2.3–2.6 ppm).
- ¹³C NMR: Aldehyde carbon resonates at δ 190–200 ppm; nitro-substituted aromatic carbons appear at δ 140–150 ppm.
- IR Spectroscopy: Strong C=O stretch (≈1700 cm⁻¹) and NO₂ asymmetric stretch (≈1520 cm⁻¹).
- Mass Spectrometry (MS): Molecular ion peak at m/z 195 (C₉H₉NO₄) with fragmentation patterns indicating loss of NO₂ (46 amu) .
How can structural contradictions in crystallographic data for derivatives of this compound be resolved?
Level: Advanced
Methodological Answer:
Data Collection: Use high-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) and ensure completeness > 95%.
Refinement Tools: Employ SHELXL for small-molecule refinement. For twinned crystals, use the TWIN/BASF commands in SHELX to model twin domains .
Validation: Cross-check with Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions. Compare with analogous structures (e.g., 2-(2-methoxyphenyl)acetic acid, CCDC 2011) .
Example: For the acetic acid derivative (CAS 23876-18-8), Beilstein data (2617187) confirm bond lengths and angles .
What safety precautions are recommended when handling this compound given limited toxicological data?
Level: Basic
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation (P261 precaution) .
- Storage: Keep in amber glass vials at ambient temperature, away from oxidizing agents.
- Spill Management: Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste (P501c) .
Note: While specific toxicity data are lacking, structurally similar nitroaromatics (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) require caution due to potential mutagenicity .
How can this compound serve as a precursor in drug discovery?
Level: Advanced
Methodological Answer:
Intermediate Synthesis: The aldehyde group can undergo condensation reactions (e.g., with hydrazines to form hydrazones for antimicrobial testing) .
Structure-Activity Relationship (SAR): Modify the nitro group to amine (via catalytic hydrogenation) and evaluate bioactivity changes.
Targeted Delivery: Conjugate with nanoparticles (e.g., PEGylated liposomes) to enhance solubility and target enzyme binding pockets, as seen in acetylcholinesterase inhibitors .
Case Study: N-(2-Methyl-6-nitrophenyl) derivatives show activity in quinazolinone-based drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
